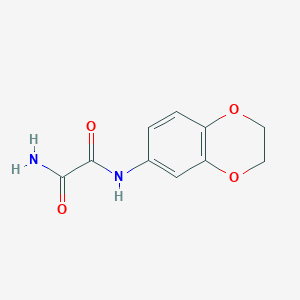

N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

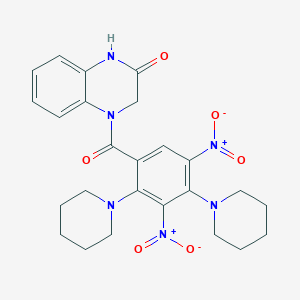

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It has an empirical formula of C12H15NO3 and a molecular weight of 221.25 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which can be further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis

The molecular structure of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide” was confirmed using various spectral techniques such as IR, 1H NMR, and EIMS . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride to yield 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This compound can then be further substituted at the N-position with various alkyl/aryl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide” include an empirical formula of C12H15NO3 and a molecular weight of 221.25 . More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用

Chemical Sciences

Matrix algebra finds applications in chemistry, especially when studying molecular properties and reactions:

References:

- B. Mahaboob, Y. Hari Krishna, P. Bindu, S. Nanda Kishore, C. Narayana, M. Rajaiah, “Application of Linear Algebra in the study of sum of positive integral powers of first m-natural numbers,” AIP Conference Proceedings 2707, 020007 (2023) .

- Artin, Michael, “Algebra,” Prentice Hall, ISBN 978-0-89871-510-1 .

- S. Bosch, “Algebra,” Springer (1993) .

作用機序

Target of Action

CBMicro_020008, also known as N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide or CCG-7904, is a potent noncompetitive thymidylate synthase inhibitor . Thymidylate synthase is the rate-limiting enzyme in the biosynthesis of DNA, catalyzing the methylation of dUMP to TMP, an essential precursor for DNA synthesis .

Mode of Action

The compound interacts with key cell membrane components, such as lipid phosphatidyl glycerol and lipoteichoic acid of S. aureus . Upon membrane interaction, it dissipates membrane potential within 12 min and increases S. aureus membrane permeability within 28–40 min . This bactericidal action against the S. aureus strains corresponds to membrane permeabilization by the compound, indicating that self-promoted uptake into the cytosol may be part of the mode of action .

Biochemical Pathways

The compound’s action results in the leakage of intracellular components, possible cytosolic uptake of the compound, and ultimately cell death . This suggests that the compound disrupts the normal biochemical pathways of the cell, leading to cell death.

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides, which are structurally similar to cbmicro_020008, confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces .

Result of Action

The compound exhibits potent activity against the Gram-positive bacteria S. aureus, Enterococcus faecalis, Enterococcus faecium, Listeria monocytogenes, and Bacillus subtilis . It causes depolarization and permeabilization because of transmembrane lesions/pores, resulting in the leakage of intracellular components, possible cytosolic uptake of the compound, and ultimately cell death .

特性

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c11-9(13)10(14)12-6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5H,3-4H2,(H2,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWXCTUUIMCXQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5380981 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-N'-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4928456.png)

![7-benzoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4928466.png)

![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}isophthalic acid](/img/structure/B4928468.png)

![N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B4928470.png)

![N-[2-(2,3-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4928508.png)

![4-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4928512.png)

![3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4928518.png)

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B4928536.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4928539.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B4928541.png)